molecular formula C22H18N2O4S2 B6524498 ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate CAS No. 681159-34-2

ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate

Cat. No.: B6524498
CAS No.: 681159-34-2
M. Wt: 438.5 g/mol
InChI Key: CXJJDLPSUFQNAB-UHFFFAOYSA-N
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Description

Ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H18N2O4S2 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.07079941 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-methyl-5-[(4-phenoxybenzoyl)amino]-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-3-27-22(26)19-14(2)18(29-13-23)21(30-19)24-20(25)15-9-11-17(12-10-15)28-16-7-5-4-6-8-16/h4-12H,3H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJJDLPSUFQNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiophene family, characterized by a thiophene ring substituted with various functional groups. The structural formula can be represented as:

C17H16N2O3S\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

This configuration suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Anticancer Properties

Recent studies have indicated that thiophene derivatives exhibit significant anticancer activity. This compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
    • It may also inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression.
  • Case Studies :
    • A study involving breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM .
    • In vivo studies using xenograft models showed significant tumor reduction compared to control groups .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

  • Testing Results :
    • In vitro assays revealed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
    • Its efficacy against Gram-negative bacteria was less pronounced but still notable.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.

ParameterValue
SolubilityModerate
BioavailabilityHigh
Half-life6 hours
MetabolismHepatic
ExcretionRenal

These parameters suggest a favorable profile for further development as a therapeutic agent.

Safety and Toxicology

Toxicological assessments have indicated that while the compound exhibits beneficial biological activities, it also has associated risks.

  • Toxicity Studies :
    • Acute toxicity tests showed no significant adverse effects at low doses; however, higher doses resulted in liver enzyme elevation, indicating potential hepatotoxicity .
    • Long-term studies are necessary to fully understand the safety profile and any potential carcinogenic effects.

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